(E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, a dimethylpyrazolyl group, and an ethenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide typically involves a multi-step process:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form 4-bromophenyl. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Synthesis of the Dimethylpyrazolyl Intermediate: The next step involves the synthesis of 1-(1,3-dimethylpyrazol-4-yl)ethyl. This can be achieved through the reaction of 1,3-dimethylpyrazole with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Coupling Reaction: The final step involves the coupling of the 4-bromophenyl intermediate with the dimethylpyrazolyl intermediate in the presence of a suitable coupling agent, such as palladium on carbon (Pd/C), to form the desired ethenesulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its biological activity, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of (E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide depends on its specific application:
Pharmacological Action: In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromophenyl group and the dimethylpyrazolyl moiety play crucial roles in its binding affinity and specificity.
Biological Pathways: The compound may interfere with cellular pathways, such as signal transduction or metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine: A compound with a bromine atom and an amine group, used in various chemical syntheses.
Piperine: An alkaloid compound from black pepper with anticancer properties.
Uniqueness
(E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide is unique due to its combination of a bromophenyl group, a dimethylpyrazolyl group, and an ethenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(E)-2-(4-bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S/c1-11-15(10-19(3)17-11)12(2)18-22(20,21)9-8-13-4-6-14(16)7-5-13/h4-10,12,18H,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJPIRVWVBZOPN-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C)NS(=O)(=O)C=CC2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1C(C)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.